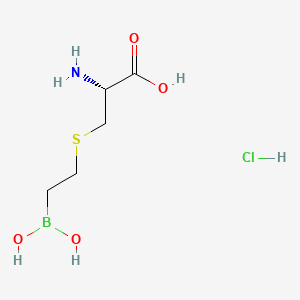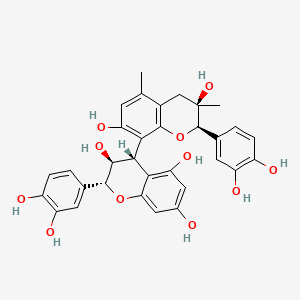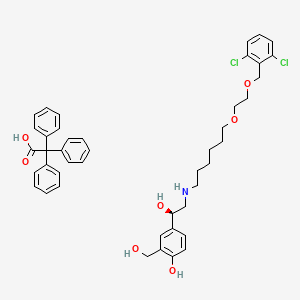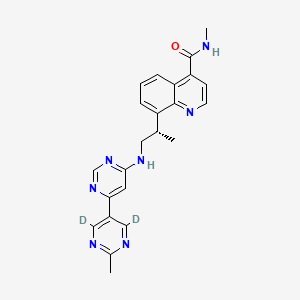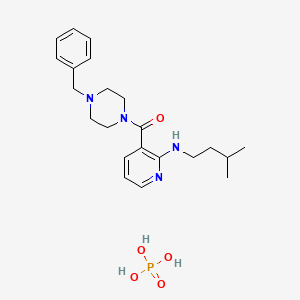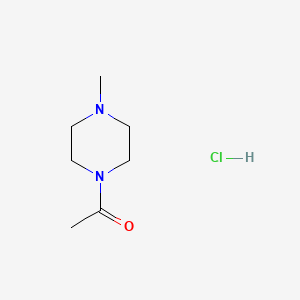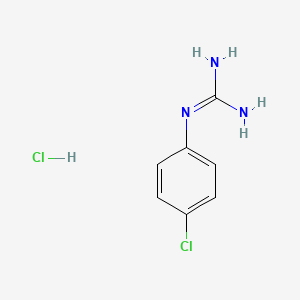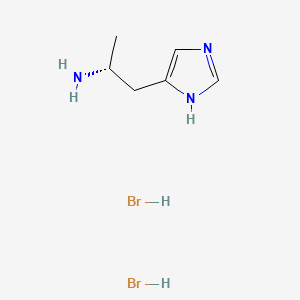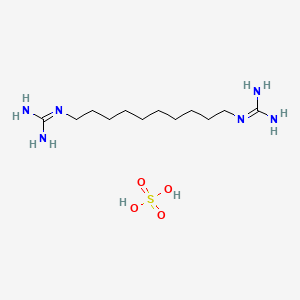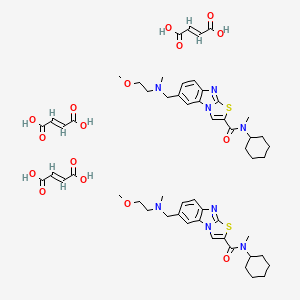
YM 202074
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
YM 202074 is a high affinity, selective metabotropic glutamate receptor type 1 (mGlu 1) antagonist . It binds an allosteric site of the rat mGlu 1 receptor with a K of 4.8 nM . It inhibits mGlu 1-mediated inositol phosphates production .
Synthesis Analysis
YM-202074 is not currently in stock and may be available by custom synthesis . For cost-effective reasons, the minimum order is 1g .
Molecular Structure Analysis
The chemical formula of YM-202074 is C22H30N4O2S . Its exact mass is 414.21 and its molecular weight is 414.570 . The IUPAC/Chemical Name is N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide .
Chemical Reactions Analysis
YM-202074 is soluble in DMSO and water . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .
Physical And Chemical Properties Analysis
YM-202074 is a white to off-white solid powder . It is soluble in DMSO and water . It can be stored at room temperature .
科学的研究の応用
陽電子放出断層撮影 (PET) イメージング
YM-202074は、炭素11で標識され、[11C]YM-202074が生成されました。これは、げっ歯類における代謝型グルタミン酸受容体1型(mGluR1)を画像化するPETリガンドとして評価されています。 この応用は、脳疾患や神経薬理学を理解するための神経画像研究において重要です .
神経薬理学研究
mGluR1の選択的アンタゴニストとして、YM 202074セスキフマル酸塩は、ラットのmGluR1受容体のアロステリック部位に高い親和性で結合します。 この特性は、神経薬理学研究において、様々な神経プロセスや疾患におけるmGluR1の役割を調べるために利用されます .
in vitro研究
This compoundは、ラットの小脳顆粒細胞において、IC50値が8.6 nMで、mGluR1を介したイノシトールリン酸の産生を阻害するためにin vitroで使用されます。 この応用は、細胞内シグナル伝達経路とその神経学的状態における影響を理解するために不可欠です .
In Vivo
YM 202074 has been studied in various animal models for its efficacy in the treatment of various diseases. The compound has been shown to be effective in inhibiting this compound activity in animal models of cancer, autoimmune diseases, and other diseases associated with this compound activity. In addition, this compound has been shown to be effective in suppressing tumor growth and invasion in animal models of cancer.
In Vitro
YM 202074 has been studied extensively in both in vitro and in vivo models. In vitro studies have demonstrated that this compound is a highly selective and potent this compound inhibitor, with a high degree of selectivity for this compound over other kinases. In addition, this compound has been shown to have a high affinity for this compound and is able to inhibit this compound activity in a dose-dependent manner.
作用機序
Target of Action
YM 202074, also known as this compound sesquifumarate or N-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamidesesquifumarate, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in synaptic transmission and plasticity .
Mode of Action
This compound binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . This binding inhibits the receptor’s activity, thereby preventing the downstream effects of mGluR1 activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mGluR1-mediated production of inositol phosphates . By inhibiting mGluR1, this compound reduces the production of these signaling molecules, thereby affecting the downstream cellular processes that they regulate .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using positron emission tomography (PET) imaging . The compound was found to have a volume of distribution (VT) that showed excellent agreement with the VT values based on the metabolite-corrected plasma input function . A two-tissue compartmental model (2TCM) was found to be the preferred model for characterizing the pharmacokinetics of this compound in the mouse brain .
Result of Action
The primary molecular effect of this compound is the inhibition of mGluR1-mediated inositol phosphates production . This results in a decrease in the intracellular signaling processes regulated by these molecules. On a cellular level, this compound has been found to be neuroprotective in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability at room temperature can influence its efficacy
生物活性
YM 202074 has been shown to be effective in suppressing tumor growth and invasion in animal models of cancer, as well as in suppressing this compound activity in both in vivo and in vitro models. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities.
Biochemical and Physiological Effects
This compound has been shown to inhibit this compound activity in a dose-dependent manner. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities. The compound has also been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in cancer cells.
実験室実験の利点と制限
The main advantage of using YM 202074 in laboratory experiments is its high selectivity and potency. This compound has been shown to have a high affinity for this compound and is able to inhibit this compound activity in a dose-dependent manner. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities. The main limitation of using this compound in laboratory experiments is its lack of availability for commercial use.
将来の方向性
For research include further exploration of the pharmacological properties of YM 202074, as well as the development of novel formulations and drug delivery systems. Additionally, further research is needed to evaluate the safety and efficacy of this compound in clinical trials. Other potential future directions include the development of novel this compound inhibitors, as well as the exploration of combination therapies with this compound.
合成法
YM 202074 was synthesized using a combination of organic synthesis and solid-phase synthesis techniques. The compound was first prepared by condensation of the appropriate aryl bromide and aminopyridine intermediate. The resulting intermediate was then subjected to a series of reactions to give the desired product. The final step involved a Suzuki-Miyaura cross-coupling reaction to give the desired product.
Safety and Hazards
生化学分析
Biochemical Properties
YM 202074 binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . It inhibits mGluR1-mediated inositol phosphates production in rat cerebellar granule cells .
Cellular Effects
It is known that it inhibits mGluR1-mediated inositol phosphates production, which can influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to an allosteric site of the mGluR1 receptor . This binding inhibits mGluR1-mediated inositol phosphates production .
特性
IUPAC Name |
(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHEZNVNBKOQJ-VQYXCCSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H72N8O16S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

